ethyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[1-(4-ETHOXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 2-[1-(4-ETHOXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
ETHYL 2-[1-(4-ETHOXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chromeno[2,3-c]pyrrole core can interact with enzymes and receptors, modulating their activity. The thiazole and carboxylate groups can enhance binding affinity and specificity, leading to targeted effects in biological systems .
Comparison with Similar Compounds
Similar compounds include those with chromeno[2,3-c]pyrrole cores or thiazole groups. ETHYL 2-[1-(4-ETHOXY-3-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanone
- 2-Propanone, 1-(4-methoxyphenyl)-
- (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine .
Properties
Molecular Formula |
C27H24N2O7S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 2-[1-(4-ethoxy-3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H24N2O7S/c1-5-34-18-12-11-15(13-19(18)33-4)21-20-22(30)16-9-7-8-10-17(16)36-23(20)25(31)29(21)27-28-14(3)24(37-27)26(32)35-6-2/h7-13,21H,5-6H2,1-4H3 |
InChI Key |
WZFWCGZXHXLFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
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